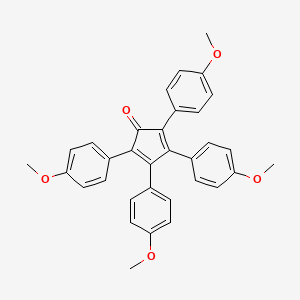
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, substituted with four methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the aldol condensation of benzil and 4-methoxybenzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the methoxy groups, making it less reactive in certain contexts.
2,3,4,5-Tetrakis(4-methylphenyl)cyclopenta-2,4-dien-1-one: Similar structure with methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is unique due to its methoxy substituents, which enhance its solubility in organic solvents and increase its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
49764-93-4 |
|---|---|
Molekularformel |
C33H28O5 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C33H28O5/c1-35-25-13-5-21(6-14-25)29-30(22-7-15-26(36-2)16-8-22)32(24-11-19-28(38-4)20-12-24)33(34)31(29)23-9-17-27(37-3)18-10-23/h5-20H,1-4H3 |
InChI-Schlüssel |
OLEKFLOLGUPITJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



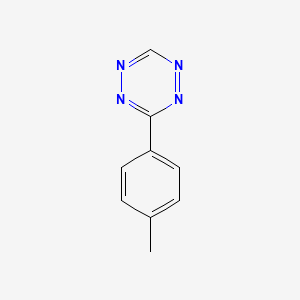
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
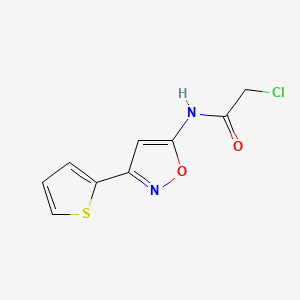


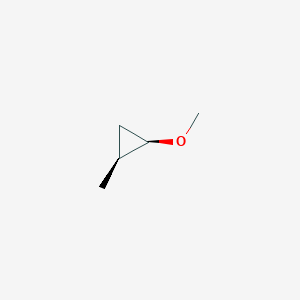

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)


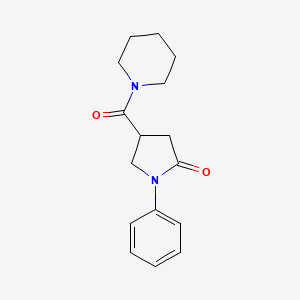

![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
